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Abstract

This document provides detailed application notes and protocols for the preparation of AZ6102,
a potent Tankyrase 1 and 2 (TNKS1/2) inhibitor, for intravenous (IV) injection in preclinical
research settings. Due to its poor aqueous solubility, specific formulation strategies are
required to achieve a safe and effective injectable solution. These protocols cover solubility
screening, formulation development, sterilization, and quality control assays, including stability
and endotoxin testing, to ensure the suitability of the final preparation for in vivo studies.

Introduction to AZ6102

AZ6102 is a small molecule inhibitor of Tankyrase 1 and 2, enzymes that play a crucial role in
the Wnt/[3-catenin signaling pathway.[1][2] Dysregulation of this pathway is implicated in
various cancers, making AZ6102 a promising candidate for oncological research.[1][3]
Preclinical evaluation of AZ6102 often necessitates intravenous administration to ensure
precise dosing and optimal bioavailability. However, the compound's hydrophobic nature
presents a significant formulation challenge.[4] This document outlines systematic approaches
to overcome this challenge and prepare a stable and sterile AZ6102 solution for IV injection.

Physicochemical Properties of AZ6102
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A thorough understanding of the physicochemical properties of a drug candidate is
fundamental to formulation development.[4] While specific experimental values for pKa and
LogP of AZ6102 are not readily available in the public domain, it is characterized by its poor
solubility in aqueous solutions.

Property Value Reference
Molecular Weight ~428.53 g/mol [5]
Aqueous Solubility Poor [4]

Experimental Protocols
Solubility Screening of AZ6102

Objective: To determine the most suitable solvent or co-solvent system for solubilizing AZ6102
to a target concentration for preclinical studies.

Materials:

AZ6102 powder

e Dimethyl sulfoxide (DMSO), USP grade

e Ethanol (200 proof), USP grade

o Propylene glycol (PG), USP grade

o Polyethylene glycol 400 (PEG 400), NF grade

o 2-Hydroxypropyl-B-cyclodextrin (HP-B-CD), pharmaceutical grade
o Sulfobutylether-B-cyclodextrin (SBE--CD), pharmaceutical grade
 Sterile water for injection (SWFI)

e Phosphate-buffered saline (PBS), pH 7.4

e 0.9% Sodium Chloride (Saline), USP
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Vortex mixer
Orbital shaker
Centrifuge

High-performance liquid chromatography (HPLC) system with UV detector

Protocol:

Prepare stock solutions of AZ6102 in DMSO at a high concentration (e.g., 50 mg/mL).

In separate vials, prepare a range of pharmaceutically acceptable solvents and co-solvent
systems as outlined in the table below.

Add a small aliquot of the AZ6102 DMSO stock solution to each solvent system to achieve a
target concentration (e.g., 1 mg/mL).

Vortex each vial vigorously for 1-2 minutes.

Place the vials on an orbital shaker at room temperature for 24 hours to ensure equilibrium is
reached.

After 24 hours, visually inspect each vial for any precipitation.

For vials with no visible precipitate, centrifuge at 10,000 x g for 10 minutes to pellet any
undissolved microparticles.

Carefully collect the supernatant and analyze the concentration of AZ6102 using a validated
HPLC method.

The solubility is defined as the concentration of AZ6102 in the clear supernatant.

Table 1: Suggested Solvents and Co-Solvent Systems for Solubility Screening
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Solvent/Co-solvent System Ratio (v/v)

100% DMSO

100% PEG 400

50% PEG 400 in SWFI 11

30% HP-B-CD in SWFI

20% SBE-B-CD in Saline

10% DMSO / 40% PEG 400 / 50% Saline 1:4:5

10% Ethanol / 40% PG / 50% SWFI 1:4:5

Formulation for Intravenous Injection

Based on existing literature, a formulation utilizing a cyclodextrin as a solubilizing agent is a
promising approach for AZ6102.[6]

Recommended Formulation:

Component Concentration Purpose

Active Pharmaceutical

AZ6102 1-10 mg/mL )
Ingredient
Sulfobutylether-B3-cyclodextrin o
20% (w/v) Solubilizing agent
(SBE-B-CD)
0.9% Sodium Chloride (Saline)  g.s. to final volume Vehicle

Preparation Protocol:

e Weigh the required amount of SBE-B-CD and dissolve it in approximately 80% of the final
volume of 0.9% saline.

o Weigh the required amount of AZ6102.

e Slowly add the AZ6102 powder to the SBE-f3-CD solution while stirring continuously.
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Continue stirring until the AZ6102 is completely dissolved. Gentle warming (to no more than
40°C) or sonication may be used to facilitate dissolution.

Once dissolved, allow the solution to cool to room temperature.

Adjust the final volume with 0.9% saline.

Filter the solution through a 0.22 um sterile syringe filter into a sterile vial.

Sterility Testing

Objective: To ensure the absence of viable microbial contaminants in the final sterile
formulation.

Method: Direct inoculation method as per USP <71>.
Materials:

e Fluid Thioglycollate Medium (FTM)

e Soybean-Casein Digest Medium (SCDM)
 Sterile vials containing the AZ6102 formulation

» Sterile syringes and needles

 Incubators at 30-35°C and 20-25°C

Protocol:

Aseptically withdraw a specified volume of the AZ6102 formulation (e.g., 1 mL).

Inoculate this volume directly into a vessel of FTM and a vessel of SCDM.

Incubate the FTM vessel at 30-35°C for 14 days.

Incubate the SCDM vessel at 20-25°C for 14 days.
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e Observe the media for any signs of microbial growth (turbidity) at regular intervals during the
incubation period.

e The formulation passes the test if no microbial growth is observed after 14 days.

Stability-Indicating HPLC Assay

Obijective: To develop a validated HPLC method that can accurately quantify AZ6102 in the
presence of its degradation products, thus assessing the stability of the formulation over time.

Protocol:

» Method Development: Develop a reverse-phase HPLC method with UV detection capable of
separating AZ6102 from potential degradation products. A C18 column with a gradient
elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.

o Forced Degradation Studies: Subject the AZ6102 formulation to stress conditions (acid,
base, oxidation, heat, and light) to generate degradation products.

» Method Validation: Validate the HPLC method for specificity, linearity, accuracy, precision,
and robustness according to ICH guidelines. The method is considered stability-indicating if it
can resolve the AZ6102 peak from all degradation product peaks.

 Stability Study: Store the formulated AZ6102 at various conditions (e.g., 4°C, 25°C/60% RH)
and analyze samples at predetermined time points (e.g., 0, 7, 14, 30 days) using the
validated stability-indicating HPLC method.

Table 2: Sample Stability Data Presentation
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AZ6102 .
) . Storage . % of Initial
Time Point o Concentration . Appearance
Condition Concentration
(mg/mL)
Clear, colorless
Day 0 - 10.05 100 ]
solution
Clear, colorless
Day 7 4°C 10.02 99.7 )
solution
Clear, colorless
Day 7 25°C/60% RH 9.85 98.0 )
solution
Clear, colorless
Day 14 4°C 10.01 99.6 )
solution
Clear, colorless
Day 14 25°C/60% RH 9.60 95.5

solution

Endotoxin Testing (Limulus Amebocyte Lysate - LAL)

Objective: To quantify the level of bacterial endotoxins in the final formulation to prevent
pyrogenic responses in vivo.

Method: Gel-clot method.[7][8][9][10][11]

Materials:

o LAL reagent kit (including LAL reagent water and control standard endotoxin)
o Depyrogenated glass test tubes and pipettes

o Heating block or water bath at 37 + 1°C

Protocol:

¢ Reconstitute the LAL reagent and control standard endotoxin (CSE) according to the
manufacturer's instructions.

o Prepare a series of dilutions of the CSE to bracket the labeled LAL reagent sensitivity.
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 Dilute the AZ6102 formulation with LAL reagent water. The dilution factor should be sufficient
to overcome any potential product inhibition.

e Add 0.1 mL of each CSE dilution, the diluted AZ6102 formulation, and a negative control
(LAL reagent water) to separate depyrogenated test tubes.

e Add 0.1 mL of the reconstituted LAL reagent to each tube.
¢ Gently mix and incubate the tubes at 37 + 1°C for 60 minutes, undisturbed.
 After incubation, carefully invert each tube 180°.

o A positive result is indicated by the formation of a solid gel clot that remains intact upon
inversion. A negative result is indicated by the absence of a solid clot (the solution remains
liquid).

e The endotoxin level in the sample is calculated based on the highest dilution that gives a
negative result. The formulation must comply with the endotoxin limits for preclinical
research.

Visualization of Pathways and Workflows
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Caption: Wnt/[3-catenin signaling pathway and the inhibitory action of AZ6102.
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Caption: Experimental workflow for preparing AZ6102 for IV injection.

Conclusion

The successful preparation of AZ6102 for intravenous injection in preclinical studies is
contingent upon a systematic approach to formulation development and rigorous quality
control. The protocols outlined in this document provide a comprehensive framework for
researchers to develop a safe, stable, and effective injectable formulation of this poorly soluble
compound. Adherence to these guidelines will help ensure the generation of reliable and
reproducible data in preclinical evaluations of AZ6102. It is crucial to perform thorough stability
and safety assessments of the final formulation before its use in in vivo experiments.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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